Cas no 917-54-4 (Methyllithium (1.6M in Diethyl Ether))

Methyllithium (1.6M in Diethyl Ether) structure
917-54-4 structure
Produktname:Methyllithium (1.6M in Diethyl Ether)
CAS-Nr.:917-54-4
MF:CH3Li
MW:21.9755203723907
MDL:MFCD00008253
CID:83190
PubChem ID:24873753

Methyllithium (1.6M in Diethyl Ether) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyllithium
    • Methyllithium solution
    • Methyllithium lithium bromide complex solution
    • MethyllithiumcomplexedwithlithiumbromideinethyletherMc
    • lithium,carbanide
    • Methyllithium,1.0 M in 2-Methyltetrahydrofuran, SpcSeal
    • 1.6 M in diethyl ether, MkSeal
    • Lithium methanide
    • Lithium methide
    • Lithium,methyl
    • MeLi
    • methyllitium
    • methyl-lithiu
    • Methyl-lithium
    • Lithium,methyl-
    • Methyllithium (ACI)
    • AKOS015840105
    • Q413849
    • Lithium, methyl-
    • DTXSID7061273
    • NS00079585
    • Methyl lithium
    • EINECS 213-026-4
    • IHLVCKWPAMTVTG-UHFFFAOYSA-N
    • 917-54-4
    • M1655
    • lithium;carbanide
    • EC 213-026-4
    • MFCD00008253
    • CHEBI:51486
    • methllithium
    • methyllithum
    • CH3Li
    • Methyllithium (1.6M in Diethyl Ether)
    • MDL: MFCD00008253
    • Inchi: 1S/CH3.Li/h1H3;
    • InChI-Schlüssel: DVSDBMFJEQPWNO-UHFFFAOYSA-N
    • Lächelt: C[Li]

Berechnete Eigenschaften

  • Genaue Masse: 22.03950
  • Monoisotopenmasse: 22.039
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 2
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 2
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nichts
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 0A^2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.846 g/mL at 25 °C
  • Schmelzpunkt: 70-71 ºC
  • Siedepunkt: 35℃
  • Flammpunkt: Fahrenheit: 5° f< br / >Celsius: -15° C< br / >
  • Löslichkeit: Reacts with water
  • Wasserteilungskoeffizient: Reacts with water.
  • PSA: 0.00000
  • LogP: 0.58380
  • Sensibilität: Air & Moisture Sensitive
  • Dampfdruck: No data available
  • Löslichkeit: unlöslich in Kohlenwasserstofflösungsmitteln; Es kann in Ätherlösungsmitteln richtig gelöst werden; Es reagiert mit Wasser und anderen protonischen Lösungsmitteln zu Methan
  • Farbe/Form: 3.1 M in diethoxymethane

Methyllithium (1.6M in Diethyl Ether) Sicherheitsinformationen

Methyllithium (1.6M in Diethyl Ether) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000457-100ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4 1.6 M in diethyl ether
100ml
¥806 2024-05-21
Enamine
EN300-39354-0.25g
lithium(1+) ion methanide
917-54-4
0.25g
$240.0 2023-02-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
514330-100ML
917-54-4
100ML
¥1289.93 2023-01-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M82000-100ml
Methyllithium
917-54-4 1.6 M in diethyl ether, Acseal
100ml
¥418.0 2024-07-15
BAI LING WEI Technology Co., Ltd.
93-0358-0.25mole
Methyllithium, complexed with lithium bromide in ethyl ether (1.5M)
917-54-4
0.25mole
¥ 1935 2021-07-08
Enamine
EN300-39354-0.05g
lithium(1+) ion methanide
917-54-4
0.05g
$112.0 2023-02-10
Cooke Chemical
A4598229-500ml
Methyllithium solution
917-54-4 3.1Mindiethoxymethane
500ml
RMB 1599.20 2023-09-07
TRC
M305825-250ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4
250ml
165.00 2021-08-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M299175-500ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4 3.1 M in diethoxymethane
500ml
¥3399.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000457-500ml
Methyllithium (1.6M in Diethyl Ether)
917-54-4 1.6 M in diethyl ether
500ml
¥3150 2024-05-21

Methyllithium (1.6M in Diethyl Ether) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Hexane ;  10 min, -40 - -30 °C; 1 h, -40 °C → rt
Referenz
Synthesis of 8-alkylthio- and 8-selanyl pyrazolo triazines
Ivanov, Sergey M. ; Mironovich, Lyudmila M.; Minyaev, Mikhail E., Phosphorus, 2020, 195(8), 666-676

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Diethyl ether
Referenz
One-bond carbon-13-carbon-13 coupling constants as a probe for carbocation structure. Doubly carbon-13 labeled 1,4-bishomotropylium ion
Jonsaell, Goeran; Ahlberg, Per, Journal of the American Chemical Society, 1986, 108(13), 3819-24

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Diethyl ether
Referenz
Preparation of halide-free methyllithium (lithium, methyl-)
Lusch, Michael J.; Phillips, William V.; Sieloff, Ronald F.; Nomura, Glenn S.; House, Herbert O., Organic Syntheses, 1984, 62, 101-10

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Lithium Catalysts: N,N-Dimethyl-1-naphthylamine Solvents: Tetrahydrofuran ;  60 min, -45 °C
Referenz
Fundamental Difference in Reductive Lithiations with Preformed Radical Anions versus Catalytic Aromatic Electron-Transfer Agents: N,N-Dimethylaniline as an Advantageous Catalyst
Kennedy, Nicole; Liu, Peng; Cohen, Theodore, Angewandte Chemie, 2016, 55(1), 383-386

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Synthetic studies on indoles and related compounds. XXXV. Unexpected debenzylation of N-benzylindoles with lithium base. A new method of N-debenzylation
Suzuki, Hideharu; Tsukuda, Akiko; Kondo, Mika; Aizawa, Miki; Senoo, Yumiko; et al, Tetrahedron Letters, 1995, 36(10), 1671-2

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Product subclass 29: alkylstannanes
Young, D., Science of Synthesis, 2003, 5, 607-617

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Diethyl ether ;  reflux; 3 h, reflux
Referenz
Synthesis and metathesis polymerization of 5,5-bis(trimethylsilyl)-2-norbornene
Bermeshev, M. V.; Gringol'ts, M. L.; Lakhtin, V. G.; Finkel'shtein, E. Sh., Neftekhimiya, 2008, 48(4), 300-305

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Organocuprate-Initiated Domino Michael-Intramolecular Aldol Reaction - Application to the Formation of Ring B of the Aglycon of Landomycins
Bugaut, Xavier; Roulland, Emmanuel, European Journal of Organic Chemistry, 2012, 2012(5), 908-912

Synthetic Routes 9

Reaktionsbedingungen
Referenz
Enantioselective addition of organolithium reagents to quinoline catalyzed by 1,2-diamines
Cointeaux, Laure; Alexakis, Alexandre, Tetrahedron: Asymmetry, 2005, 16(5), 925-929

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Benzene-d6 ;  rt
Referenz
Isolable 1,1-Disubstituted Silole Dianion: a Homogeneous Two-Electron-Transfer Reducing Reagent
Han, Zhengang; Li, Jianfeng; Hu, Hongfan; Zhang, Jianying; Cui, Chunming, Inorganic Chemistry, 2014, 53(12), 5890-5892

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Lithium Solvents: Diethyl ether ;  heated; 1 h, reflux
Referenz
Functionalized α-bromocyclopropylmagnesium bromides: Generation and some reactions
Bolesov, I. G.; Solov'eva, V. A.; Baird, M. S., Russian Journal of Organic Chemistry, 2013, 49(11), 1580-1593

Synthetic Routes 12

Reaktionsbedingungen
Referenz
Product subclass 7: Alkyllithium and cycloalkyllithium compounds
Brandsma, Lambert; Zwikker, Jan W., Science of Synthesis, 2006, 8, 243-252

Synthetic Routes 13

Reaktionsbedingungen
Referenz
Reaction of (9-anthryl)arylmethyl chlorides with Grignard and lithium reagents
Takagi, Masato; Nojima, Masatomo; Kusabayashi, Shigekazu, Journal of the American Chemical Society, 1982, 104(6), 1636-43

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Phosphorus (surface-modified with nucleophiles) Solvents: Tetrahydrofuran ;  3 d, reflux
Referenz
The Covalent Functionalization of Layered Black Phosphorus by Nucleophilic Reagents
Sofer, Zdenek; Luxa, Jan; Bousa, Daniel; Sedmidubsky, David; Lazar, Petr; et al, Angewandte Chemie, 2017, 56(33), 9891-9896

Synthetic Routes 15

Reaktionsbedingungen
Referenz
Rearrangement Pathways of 2-Hydroxy-2-methylpropylidene: An Experimental and Computational Study
Farlow, Robin A.; Thamattoor, Dasan M.; Sunoj, R. B.; Hadad, Christopher M., Journal of Organic Chemistry, 2002, 67(10), 3257-3265

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Lithium, compd. with sodium (1:1), ion(1+) Solvents: Diethyl ether ;  15 min, 0 °C; 30 min, 0 °C
Referenz
Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents
Crockett, Michael P. ; Aguirre, Lupita S. ; Jimenez, Leonel B. ; Hsu, Han-Hsiang ; Thomas, Andy A., Journal of the American Chemical Society, 2022, 144(36), 16631-16637

Synthetic Routes 17

Reaktionsbedingungen
Referenz
Design and Synthesis of Orally Bioavailable 4-Methyl Heteroaryldihydropyrimidine Based Hepatitis B Virus (HBV) Capsid Inhibitors
Qiu, Zongxing; Lin, Xianfeng; Zhou, Mingwei; Liu, Yongfu; Zhu, Wei; et al, Journal of Medicinal Chemistry, 2016, 59(16), 7651-7666

Methyllithium (1.6M in Diethyl Ether) Raw materials

Methyllithium (1.6M in Diethyl Ether) Preparation Products

Methyllithium (1.6M in Diethyl Ether) Lieferanten

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
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(CAS:917-54-4)Methyllithium
Bestellnummer:sfd16077
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:37
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